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Compound of Interest

Compound Name: Euphol

Cat. No.: B1671784 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and

analysis of euphol, a tetracyclic triterpene with significant pharmacological interest. This

document is intended for researchers, scientists, and professionals in drug development,

offering a centralized resource for euphol's spectral characteristics, experimental

methodologies for its analysis, and insights into its biological mechanisms of action.

Introduction to Euphol
Euphol is a naturally occurring triterpene alcohol found predominantly in the latex of various

plants of the Euphorbia genus. It has garnered considerable attention in the scientific

community for its diverse biological activities, including anti-inflammatory, anti-cancer, and

antiviral properties. Understanding the structural and chemical properties of euphol through

spectroscopic analysis is fundamental for its identification, characterization, and further

development as a potential therapeutic agent.

Spectroscopic Data of Euphol
The following tables summarize the key spectroscopic data for euphol, compiled from various

analytical studies. This data serves as a reference for the identification and structural

elucidation of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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The ¹³C NMR spectrum of euphol provides a detailed map of its carbon skeleton. The chemical

shifts are indicative of the electronic environment of each carbon atom.

Table 1: ¹³C NMR Spectroscopic Data for Euphol
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Carbon Position Chemical Shift (δ) in ppm

1 35.4

2 28.0

3 79.2

4 39.2

5 51.2

6 19.2

7 28.0

8 134.3

9 133.8

10 37.5

11 21.7

12 31.1

13 44.3

14 50.2

15 30.0

16 28.3

17 49.9

18 15.8

19 20.4

20 36.1

21 19.1

22 35.7

23 25.0
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Carbon Position Chemical Shift (δ) in ppm

24 125.4

25 131.1

26 17.9

27 25.9

28 28.2

29 15.7

30 24.9

Data recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and

instrument frequency.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum reveals the proton environment of euphol, providing information on the

connectivity and stereochemistry of the molecule.

Table 2: ¹H NMR Spectroscopic Data for Euphol
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Proton Position
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

H-3 3.24 dd 11.8, 4.5

H-18 0.75 s

H-19 0.95 s

H-21 0.86 d 6.0

H-24 5.09 t 7.1

H-26 1.68 s

H-27 1.60 s

H-28 0.80 s

H-29 1.00 s

H-30 0.87 s

Data recorded in CDCl₃. Chemical shifts and coupling constants are representative values and

may vary.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of euphol, confirming its elemental composition.

Table 3: Mass Spectrometry Data for Euphol

Ion m/z

[M+H]⁺ 427.3934

[M+H-H₂O]⁺ 409

Data obtained via Electrospray Ionization (ESI) in positive mode.
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Infrared (IR) Spectroscopy
The IR spectrum of euphol highlights the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data for Euphol

Wavenumber (cm⁻¹) Functional Group

~3580 O-H (alcohol)

~3089, 2980 C-H (sp² and sp³)

~1640 C=C (alkene)

Data typically recorded using KBr pellet.

Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of euphol. The following

sections outline the typical experimental protocols for the spectroscopic techniques discussed.

Isolation and Purification of Euphol
Euphol is commonly isolated from the latex of Euphorbia species. A general procedure is as

follows:

Extraction: The fresh latex is collected and extracted with a solvent such as methanol or a

mixture of dichloromethane and methanol.[1]

Partitioning: The crude extract is then partitioned with immiscible solvents of increasing

polarity, for example, hexane and dichloromethane, to separate compounds based on their

polarity.[1]

Chromatography: The fraction containing euphol is subjected to column chromatography on

silica gel.[2] Elution with a gradient of solvents, such as n-hexane and ethyl acetate, allows

for the separation of euphol from other triterpenoids.

Purification: Further purification can be achieved by recrystallization from a suitable solvent

like methanol to yield pure euphol.[3]
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NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of euphol.

Sample Preparation: A sample of pure euphol (typically 5-10 mg) is dissolved in

approximately 0.5 mL of a deuterated solvent, most commonly deuterated chloroform

(CDCl₃), in a standard 5 mm NMR tube.

Instrument Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR:

A standard pulse sequence (e.g., zg30) is used.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-

12 ppm).

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-

noise ratio.

A relaxation delay (d1) of 1-2 seconds is typically used.

¹³C NMR:

A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

The spectral width is set to encompass the carbon chemical shift range (e.g., 0-220

ppm).

A larger number of scans (e.g., 1024 or more) is required due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is used to ensure full relaxation of quaternary

carbons.
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Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

euphol.

Sample Preparation: A dilute solution of euphol is prepared in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g.,

quadrupole, time-of-flight) is commonly used.

Analysis Parameters:

Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

Infusion: The sample can be directly infused into the mass spectrometer or introduced via

liquid chromatography (LC-MS).

Mass Range: The mass analyzer is set to scan a range that includes the expected

molecular weight of euphol (e.g., m/z 100-1000).

Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) can be

performed to obtain fragmentation data by inducing fragmentation of the parent ion.

Infrared Spectroscopy
IR spectroscopy is used to identify the functional groups present in euphol.

Sample Preparation: A small amount of euphol is finely ground with dry potassium bromide

(KBr) powder and pressed into a thin, transparent pellet.

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
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Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

A background spectrum of a blank KBr pellet is also recorded and subtracted from the

sample spectrum.

Signaling Pathways Modulated by Euphol
Recent research has shed light on the molecular mechanisms underlying the biological

activities of euphol. Two key signaling pathways modulated by euphol are the Transforming

Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.

Modulation of the TGF-β Signaling Pathway
Euphol has been shown to negatively modulate TGF-β signaling.[4][5] It is believed to achieve

this by inducing the movement of TGF-β receptors into lipid-raft microdomains of the cell

membrane, which can lead to their degradation.[4][6] This interference with TGF-β signaling is

significant as this pathway is implicated in cancer progression and fibrosis.[7]
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Euphol's modulation of TGF-β signaling.

Inhibition of the NF-κB Signaling Pathway
Euphol exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] NF-κB

is a key transcription factor that regulates the expression of pro-inflammatory genes. By
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preventing the activation of NF-κB, euphol can reduce the production of inflammatory

mediators.
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Euphol's inhibition of the NF-κB pathway.
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Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of euphol,
intended to aid researchers in its identification, characterization, and further investigation. The

detailed spectroscopic data, coupled with standardized experimental protocols, will facilitate

consistent and reproducible research. Furthermore, the elucidation of euphol's interaction with

key signaling pathways offers a foundation for understanding its therapeutic potential and

guiding future drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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